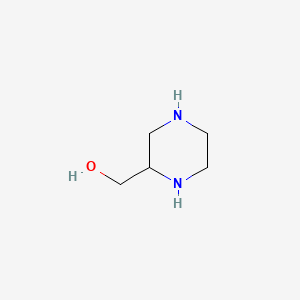

Piperazin-2-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951434 | |

| Record name | (Piperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28795-50-8 | |

| Record name | (Piperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Piperazin-2-ylmethanol dihydrochloride properties

An In-depth Technical Guide to (S)-Piperazin-2-ylmethanol dihydrochloride: Properties, Synthesis, and Applications

Introduction

(S)-Piperazin-2-ylmethanol dihydrochloride is a chiral heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry.[1] Structurally, it features a piperazine core—a six-membered ring containing two nitrogen atoms at opposite positions—functionalized with a hydroxymethyl group at a stereocenter.[1] Supplied as a dihydrochloride salt, this form enhances its stability and aqueous solubility, making it highly amenable to various applications in pharmaceutical research and development.[2]

The strategic importance of this molecule lies in the unique combination of its structural features. The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The chiral hydroxymethyl group provides a versatile chemical handle for synthetic elaboration, allowing for its incorporation into more complex molecular architectures.[2][3] Consequently, (S)-Piperazin-2-ylmethanol dihydrochloride is a key intermediate in the synthesis of a wide array of bioactive compounds, from agents targeting central nervous system (CNS) disorders to advanced bioconjugates like Proteolysis-Targeting Chimeras (PROTACs).[5][6] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its properties, synthesis, analytical characterization, and key applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-Piperazin-2-ylmethanol dihydrochloride is fundamental to its effective use in research and synthesis. These properties dictate its solubility, stability, and handling requirements.

Core Structural and Physical Data

The essential identification and physical data for (S)-Piperazin-2-ylmethanol dihydrochloride are summarized in the table below. The compound is typically supplied as a white to light yellow or brown solid, a physical characteristic noted by multiple suppliers.[5]

| Property | Value | Source(s) |

| CAS Number | 149629-73-2 | [7] |

| Molecular Formula | C₅H₁₄Cl₂N₂O | [7] |

| Molecular Weight | 189.08 g/mol | [7][8] |

| IUPAC Name | (2S)-2-piperazinylmethanol dihydrochloride | |

| Synonym(s) | (S)-Piperazin-2-ylmethanol dihydrochloride | |

| Appearance | White to yellow or light brown solid/powder | [5] |

| Purity | Typically ≥95% - 98% | [9] |

| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [9] |

Solubility Profile

The dihydrochloride salt form significantly influences the molecule's solubility. The protonated nitrogen atoms of the piperazine ring, combined with the polar hydroxyl group, confer high aqueous solubility.[1] Its solubility in various organic solvents is dictated by solvent polarity.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | High | The ionic nature of the dihydrochloride salt and polar functional groups promote strong interactions with water.[1][10] |

| DMSO | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.[1] |

| Methanol/Ethanol | Polar Protic | Moderate to High | Soluble in alcohols, which can solvate both the ionic and polar parts of the molecule.[10] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Expected to have some limited solubility due to its polarity, but likely less than more polar solvents.[1] |

| Dichloromethane | Non-Polar | Low / Insoluble | As a non-polar solvent, it is not expected to effectively solvate the highly polar, ionic salt.[1] |

| Hexane | Non-Polar | Insoluble | The significant polarity difference results in poor solubility in non-polar alkanes.[1] |

Note: For many salts, solubility in aqueous and protic solvents tends to increase with temperature.[1]

Synthesis and Purification

The most common and scalable synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride begins with the corresponding chiral carboxylic acid, (S)-Piperazine-2-carboxylic acid. The general strategy involves protection of the piperazine nitrogens, reduction of the carboxylic acid to a primary alcohol, and subsequent deprotection to yield the final product.[2]

General Synthetic Workflow

The multi-step synthesis is designed to selectively reduce the carboxylic acid without affecting the piperazine ring. The use of Boc (di-tert-butyl dicarbonate) anhydride is a standard method for protecting the secondary amine functionalities.[2]

Caption: General workflow for the synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established chemical transformations for this class of compounds.[2]

Step 1: N,N'-Protection of (S)-Piperazine-2-carboxylic acid

-

Dissolve (S)-Piperazine-2-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide (NaOH) to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup to isolate the Boc-protected product. The causality here is to render the highly nucleophilic nitrogen atoms unreactive towards the reducing agent in the next step.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the dried Boc-protected intermediate from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a reducing agent suitable for carboxylic acids, such as Borane-THF complex (BH₃·THF), dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the excess reducing agent with methanol or water.

-

Extract the product into an organic solvent and purify, typically by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified, protected alcohol from Step 2 in a solvent like methanol or dioxane.

-

Add an excess of hydrochloric acid (HCl), often as a solution in dioxane or isopropanol.

-

Stir the mixture at room temperature. The Boc groups are labile under acidic conditions and will be removed.[2]

-

The desired (S)-Piperazin-2-ylmethanol dihydrochloride will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Analytical Characterization

Ensuring the identity, purity, and quality of (S)-Piperazin-2-ylmethanol dihydrochloride is critical for its use as a pharmaceutical intermediate.[11] Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing purity.[11] However, the analyte is highly polar and lacks a strong UV chromophore, which presents analytical challenges.[11] Specialized methods are required for effective retention and detection.

Method 1: Ion-Pair Reversed-Phase HPLC (RP-HPLC) This technique introduces an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to the mobile phase.[11] The reagent forms a neutral ion-pair with the positively charged analyte, enhancing its retention on a standard non-polar stationary phase like a C18 column.[11]

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Aqueous buffer with sodium 1-heptanesulfonate, pH adjusted to ~3.0.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Detection: UV at a low wavelength (e.g., 210 nm).[11]

-

Rationale: This is a robust, widely available method for analyzing polar, cationic compounds that are otherwise poorly retained in standard RP-HPLC.[11]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative approach well-suited for very polar compounds.[11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

-

Column: HILIC column (e.g., silica, amide)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., ammonium formate, pH ~3.5).[11]

-

Detection: Due to the lack of a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is often preferred over UV.[11]

-

Rationale: HILIC provides excellent retention for highly polar analytes that are unretained in RP-HPLC, offering an orthogonal separation mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. While specific spectral data is proprietary, the expected signals can be predicted based on the structure.[5][12]

-

¹H NMR: Expected signals would include multiplets for the diastereotopic protons of the piperazine ring, a multiplet for the chiral proton adjacent to the hydroxyl group, and signals for the hydroxymethyl protons. The NH protons may appear as broad signals and can exchange with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the five carbon atoms of the molecule, including the hydroxymethyl carbon and the four carbons of the piperazine ring.[13]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide fragmentation data to support structural elucidation.[14] Under electrospray ionization (ESI) in positive mode, the primary ion observed would correspond to the free base [M+H]⁺.

Applications in Research and Drug Development

The utility of (S)-Piperazin-2-ylmethanol dihydrochloride stems from its role as a versatile synthetic intermediate.[5]

Central Nervous System (CNS) Drug Discovery

The piperazine ring is a common pharmacophore in drugs targeting the CNS.[5] This building block is valuable for creating molecules that interact with various receptors and transporters in the brain, making it a key intermediate in the design of potential therapeutics for conditions like anxiety, depression, and schizophrenia.[5]

Antimicrobial and Antiviral Agents

The piperazine scaffold is also present in numerous antimicrobial and antiviral compounds.[5][15] (S)-Piperazin-2-ylmethanol dihydrochloride serves as a starting point for the synthesis of novel agents in this therapeutic area.[5]

Advanced Linker Technology in Bioconjugates

A significant and modern application of this molecule is in the design of linkers for complex bioconjugates like PROTACs and Antibody-Drug Conjugates (ADCs).[3][6]

Role in PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[6] The linker connecting the POI-binding warhead and the E3-recruiting ligand is critical for efficacy.[6] Piperazine-based linkers derived from (S)-Piperazin-2-ylmethanol offer several advantages over simple alkyl or PEG linkers:

-

Structural Rigidity: The piperazine ring introduces conformational constraint, which can help pre-organize the molecule for optimal binding and formation of a stable ternary complex between the POI and the E3 ligase.[3] This reduces the entropic penalty of binding.[3]

-

Enhanced Solubility: The basic nitrogen atoms of the piperazine core improve the aqueous solubility of the entire PROTAC, which is often a challenge with hydrophobic warheads and ligands.[3]

-

Versatile Attachment Point: The primary alcohol of the "-ylmethanol" group is a convenient handle for synthetic elaboration, allowing for straightforward attachment to other components of the PROTAC.[3]

Caption: Mechanism of PROTAC-mediated protein degradation using a piperazine-based linker.

Stability and Storage

Proper storage and handling are essential to maintain the integrity of (S)-Piperazin-2-ylmethanol dihydrochloride.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere at refrigerated temperatures (typically 2-8°C or 4°C).[9] It should also be protected from light.[8][9]

-

Stability Profile: As a dihydrochloride salt, the compound is generally stable. However, like other piperazine derivatives, it can be susceptible to degradation under harsh conditions.[1]

-

Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.[1]

-

Hydrolysis: The piperazine ring itself is generally stable to hydrolysis, but stability can be pH-dependent under extreme acidic or basic conditions, especially at elevated temperatures.[1]

-

Photostability: As a precautionary measure, protection from light is recommended to prevent potential photolytic degradation.[1][9]

-

Protocol for Forced Degradation Study

To establish a stability-indicating analytical method, forced degradation studies are performed. This involves subjecting the compound to harsh conditions to generate potential degradants.[1]

-

Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL in water or methanol).[1]

-

Stress Conditions (run in parallel with an unstressed control):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for defined time points (e.g., 2, 8, 24 hours). Neutralize before analysis.[1]

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C. Neutralize before analysis.[1]

-

Oxidative Degradation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]

-

Thermal Degradation: Heat the stock solution and a sample of the solid powder at an elevated temperature (e.g., 80°C).[1]

-

Photolytic Degradation: Expose the solution and solid material to light with an overall illumination of not less than 1.2 million lux hours.[1]

-

-

Analysis: Analyze all stressed samples and the control using a suitable stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection) capable of separating the parent compound from all degradation products.[1]

Safety and Handling

(S)-Piperazin-2-ylmethanol dihydrochloride requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.[16][17]

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.[9]

-

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

(S)-Piperazin-2-ylmethanol dihydrochloride is more than a simple chemical intermediate; it is a strategic tool for modern drug discovery. Its unique combination of a chiral center, a versatile hydroxymethyl handle, and the pharmacologically advantageous piperazine core makes it an invaluable building block.[3][4] From the synthesis of CNS agents to its critical role in defining the efficacy of next-generation therapeutics like PROTACs, its utility is both broad and deep.[5][6] A thorough understanding of its physicochemical properties, synthetic routes, and analytical profiles, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of novel and effective medicines.

References

-

(S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich.

-

An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.

-

Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.

-

This compound dihydrochloride. MySkinRecipes.

-

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of this compound Dihyd. Benchchem.

-

Safety Data Sheet (United States) - (1-Benzylpiperazin-2-yl)methanol hydrochloride. AK Scientific, Inc..

-

Perrone, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5851.

-

An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride. Benchchem.

-

SAFETY DATA SHEET - Piperazine. Fisher Scientific.

-

Application Notes and Protocols for this compound Dihydrochloride in PROTAC Development. Benchchem.

-

SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.

-

Piperazine Safety Data Sheet. Santa Cruz Biotechnology.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich.

-

The Strategic Advantage of this compound Dihydrochloride in Bioconjugate Design: A Comparative Guide. Benchchem.

-

[(2S)-piperazin-2-yl]methanol dihydrochloride. Sigma-Aldrich.

-

Piperazine Dihydrochloride. PubChem.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. Amerigo Scientific.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich.

-

PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration (OSHA).

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. ChemScene.

-

G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.

-

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.

-

Piperazine. Solubility of Things.

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

-

(S)-Piperazin-2-ylmethanol dihydrochloride. FUJIFILM Wako.

-

Zuba, D. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

-

Stability of Synthetic Piperazines in Human Whole Blood. PubMed.

-

Yurchenko, A., et al. (2024). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. Applied Microbiology and Biotechnology, 108(1).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Delgado, D. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules, 26(24), 7585.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound dihydrochloride [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-Piperazin-2-ylmethanol dihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 8. chemscene.com [chemscene.com]

- 9. (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. epfl.ch [epfl.ch]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. tcichemicals.com [tcichemicals.com]

(R)-Piperazin-2-ylmethanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Piperazin-2-ylmethanol

Introduction

(R)-Piperazin-2-ylmethanol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a key structural motif, it is incorporated into a variety of active pharmaceutical ingredients (APIs), where its specific stereochemistry is often critical for pharmacological activity and safety profiles.[1] The piperazine ring system is valued in medicinal chemistry for conferring favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the hydroxymethyl group at the chiral center provides a versatile synthetic handle for further molecular elaboration.[2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the prevalent synthetic strategies for obtaining enantiomerically pure (R)-Piperazin-2-ylmethanol. It provides a field-proven, step-by-step protocol for a scalable synthetic route and details the essential analytical methodologies required for its complete structural and stereochemical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a robust and reproducible outcome.

Part 1: Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure (R)-Piperazin-2-ylmethanol necessitates a stereocontrolled approach. The primary strategies can be broadly categorized into three main classes: synthesis from the chiral pool, asymmetric catalysis, and the resolution of a racemic mixture. The selection of a particular route depends on factors such as starting material cost, scalability, and the desired level of enantiomeric purity.

-

Chiral Pool Synthesis : This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials. For the synthesis of C2-substituted piperazines, α-amino acids are common precursors.[3][4] For instance, (R)-piperazine derivatives can be accessed from D-amino acids, such as D-serine, through a multi-step sequence that establishes the piperazine core while retaining the initial stereochemistry.[4] While effective, these routes can sometimes be lengthy.[5]

-

Asymmetric Catalysis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. A prominent example is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor, which can produce a chiral piperazin-2-one intermediate with excellent enantioselectivity.[6][7] This intermediate is then readily reduced to the target (R)-Piperazin-2-ylmethanol. Another powerful method involves a one-pot cascade reaction combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to yield chiral piperazin-2-ones.[8]

-

Resolution of Racemates : This approach involves the synthesis of racemic piperazin-2-ylmethanol, followed by the separation of the enantiomers. While the initial synthesis is often straightforward, the resolution step adds complexity.[2] Methods include diastereomeric salt formation with a chiral resolving agent or, more commonly, preparative chiral High-Performance Liquid Chromatography (HPLC). Enzymatic resolution offers a greener alternative, where an enzyme selectively reacts with one enantiomer, allowing for their separation.

The following table provides a comparative summary of these key synthetic approaches.

| Synthetic Route | Key Intermediate | Starting Material | Catalyst/Reagent | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Chiral Pool Synthesis [4] | Chloroacetamide derivative | D-Serine | Various primary amines | High (from pure enantiomer) | Utilizes readily available chiral starting materials. | Can involve multiple steps and protection/deprotection schemes. |

| Asymmetric Hydrogenation [4] | Chiral Piperazin-2-one | Pyrazin-2-ol | Chiral Palladium Catalyst | Excellent | High enantioselectivity and efficiency. | Requires specialized chiral catalysts and potentially high-pressure equipment. |

| One-Pot Asymmetric Cascade [8] | Epoxide/Piperazin-2-one | Aldehyde, (phenylsulfonyl)acetonitrile | Chiral Organocatalyst | Excellent (up to 99%) | High efficiency, avoids intermediate purification. | Optimization of multi-step one-pot conditions can be complex. |

Part 2: Recommended Synthetic Protocol

The most direct and scalable approach often involves the reduction of a suitable chiral precursor. The following protocol details a robust synthesis of (R)-Piperazin-2-ylmethanol starting from (R)-piperazine-2-carboxylic acid, a commercially available chiral building block. The workflow involves three primary stages: protection of the piperazine nitrogens, reduction of the carboxylic acid, and final deprotection.

Caption: Synthetic workflow for (R)-Piperazin-2-ylmethanol.

Step-by-Step Experimental Protocol

Step 1: N,N'-di-Boc Protection of (R)-Piperazine-2-carboxylic Acid

This initial step protects the two secondary amine functionalities using di-tert-butyl dicarbonate (Boc anhydride). This is crucial to prevent unwanted side reactions during the subsequent reduction step, which would otherwise react with the N-H bonds.[2]

-

Suspend (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (NaOH, 2.5 eq) and stir until the starting material dissolves completely.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N'-di-Boc-(R)-piperazine-2-carboxylic acid as a solid, which can be used in the next step without further purification.

Step 2: Reduction of N,N'-di-Boc-(R)-piperazine-2-carboxylic Acid

The protected carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N,N'-di-Boc-(R)-piperazine-2-carboxylic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise, controlling the rate of addition to manage the exothermic reaction and effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction back to 0 °C and quench it by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

-

Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-(1,4-Di-Boc-piperazin-2-yl)methanol, which can be purified by silica gel chromatography.

Step 3: Deprotection to Yield (R)-Piperazin-2-ylmethanol

The Boc protecting groups are removed under acidic conditions to yield the final product.[2]

-

Dissolve the purified (R)-(1,4-Di-Boc-piperazin-2-yl)methanol (1.0 eq) from Step 2 in ethanol or methanol.

-

Add a concentrated solution of hydrochloric acid (HCl, 4-5 eq) or pass HCl gas through the solution.

-

Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt of the product.

-

To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with a suitable organic solvent like dichloromethane or perform continuous liquid-liquid extraction.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield (R)-Piperazin-2-ylmethanol.

Part 3: Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized (R)-Piperazin-2-ylmethanol. A combination of spectroscopic and chromatographic techniques is required.

Caption: Workflow for analytical characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the key analytical techniques and expected results for the characterization of (R)-Piperazin-2-ylmethanol.[9][10]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the piperazine ring protons (typically broad multiplets in the 2.5-3.5 ppm range), a methine proton adjacent to the hydroxyl group, and two diastereotopic methylene protons of the CH₂OH group. Exchangeable N-H and O-H protons will also be present.[11] |

| ¹³C NMR | Structural Elucidation | Signals for the carbon atoms of the piperazine ring (typically in the 40-60 ppm range) and the hydroxymethyl group (~65 ppm).[10] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₅H₁₂N₂O, MW: 116.16). |

| FTIR Spectroscopy | Functional Group Identification | Broad absorption band for O-H stretching (~3300-3400 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Baseline separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric purity. A resolution (Rs) of >1.5 is desired.[1] |

Detailed Protocol: Chiral HPLC Analysis

Determining the enantiomeric excess (ee) is the most critical step to validate the success of an asymmetric synthesis. Direct analysis by HPLC can be challenging as the molecule lacks a strong chromophore, leading to low UV sensitivity.[1] Detection at low wavelengths (e.g., 205 nm) is often necessary.

Recommended Chiral HPLC Conditions [1][12]

-

Instrument: HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Chiralpak® IC (250 x 4.6 mm, 5 µm) has shown excellent performance for separating piperazine derivatives.[1]

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The small amount of DEA is crucial for improving peak shape and resolution for basic analytes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

Step-by-Step Procedure

-

Mobile Phase Preparation: Carefully measure and combine the acetonitrile, methanol, and diethylamine. Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.

-

Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare the synthesized (R)-enantiomer sample at a similar concentration.

-

System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at the set flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.

-

Analysis:

-

Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their respective retention times.

-

Inject the synthesized sample solution.

-

-

Data Interpretation:

-

Identify the peak corresponding to the (R)-enantiomer based on the retention time from the racemic standard (if a pure standard of one enantiomer is available for comparison) or by spiking the sample with the racemate.

-

Calculate the enantiomeric excess (ee %) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Conclusion

The successful synthesis and validation of (R)-Piperazin-2-ylmethanol are paramount for its application in pharmaceutical research and development. This guide outlines the predominant asymmetric synthetic strategies and provides a detailed, practical protocol for its preparation on a laboratory scale. The described method, proceeding from (R)-piperazine-2-carboxylic acid, is robust and scalable. Furthermore, the comprehensive characterization workflow, with a particular emphasis on the critical chiral HPLC analysis, establishes a self-validating system to ensure the final product meets the rigorous standards of identity, purity, and stereochemical integrity required for its use as a high-value chiral building block.

References

- BenchChem. (2025). Application Note: Chiral HPLC Separation of this compound Enantiomers.

- BenchChem. (2025). An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride.

- Organic & Biomolecular Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.

- Organic Chemistry Frontiers. (2021).

- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure this compound.

- Zhang, Z. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.

- Google Patents. (2005).

- BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)

- Witte, S. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- Carlota, C. et al. (2022). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

- Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- BenchChem. (2025).

- Krishnakumar, V. & John, X. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

The Alchemical Linker: A Technical Guide to Piperazin-2-ylmethanol in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Advanced Therapeutics

In the intricate landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a recurring structural motif celebrated for its capacity to impart favorable pharmacokinetic properties upon bioactive molecules.[1][2][3] Its derivatives are cornerstones in the development of therapeutics ranging from anticancer agents to central nervous system modulators.[2][4] Among these, Piperazin-2-ylmethanol emerges not merely as another building block, but as a strategic linker and versatile chemical handle. Its unique combination of a hydrophilic piperazine core and a reactive primary alcohol substituent provides a powerful tool for scientists aiming to enhance solubility, modulate bioactivity, and construct complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5]

This guide offers a deep dive into the core chemical properties, synthesis, and analytical characterization of this compound. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this compound in their quest for novel and more effective therapies.

Part 1: Core Chemical and Physical Properties

This compound is a heterocyclic organic compound whose utility is deeply rooted in its fundamental physicochemical characteristics. The presence of two nitrogen atoms within the piperazine ring, coupled with a hydroxyl group, dictates its behavior in chemical reactions and biological systems.

The racemic form of this compound is most commonly identified by CAS Number 28795-50-8 .[6][] However, its chiral nature means it exists as two enantiomers, (S)- and (R)-Piperazin-2-ylmethanol, which are often utilized in stereospecific syntheses. Furthermore, it is frequently supplied and used as a more stable dihydrochloride salt, which enhances its solubility in aqueous media.[8][9]

Table 1: Key Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28795-50-8 (racemate) | [6][] |

| 149629-73-2 ((S)-enantiomer, dihydrochloride) | ||

| 149715-47-9 ((R)-enantiomer) | [10] | |

| Molecular Formula | C₅H₁₂N₂O | [6][] |

| Molecular Weight | 116.16 g/mol | [6][] |

| IUPAC Name | This compound | [] |

| Physical Form | White to yellow solid | |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [6] |

The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, a characteristic that significantly increases the hydrophilicity and aqueous solubility of molecules into which it is incorporated.[5] This is a crucial advantage in drug design, especially when dealing with hydrophobic active pharmaceutical ingredients (APIs) that may otherwise suffer from poor bioavailability and aggregation issues.[5]

Part 2: Synthesis of this compound: Pathways to a Privileged Scaffold

The synthesis of this compound, in both its racemic and enantiomerically pure forms, is a well-trodden path in organic chemistry, with several established strategies. The choice of a specific route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.

Route 1: Reduction of Piperazine-2-carboxylic Acid (Racemic Synthesis)

An economically viable and common method for preparing racemic this compound involves the reduction of the corresponding carboxylic acid.[8] This multi-step process necessitates protection of the piperazine nitrogens to prevent side reactions, followed by reduction of the acid moiety and subsequent deprotection.

Caption: Synthetic workflow for Racemic this compound.

Experimental Protocol: Synthesis via Reduction [8]

-

Protection: Racemic piperazine-2-carboxylic acid is dissolved in a suitable solvent system. Di-tert-butyl dicarbonate (Boc anhydride) is added in the presence of a base (e.g., sodium hydroxide) to protect both nitrogen atoms, yielding N,N'-di-Boc-piperazine-2-carboxylic acid.

-

Reduction: The protected carboxylic acid is then reduced to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) in an anhydrous solvent like tetrahydrofuran (THF).

-

Deprotection: The Boc protecting groups are removed under acidic conditions. Treatment with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, cleaves the tert-butoxycarbonyl groups to yield the free base of racemic this compound.

-

Salt Formation (Optional): If the stable dihydrochloride salt is desired, the free base can be treated with hydrochloric acid to precipitate the final product.[8]

Route 2: Chiral Pool Synthesis from (S)-Serine

To obtain enantiomerically pure this compound, chemists often turn to the chiral pool—a collection of readily available, inexpensive enantiopure natural products. (S)-Serine is a common starting material for this purpose.[11]

Caption: Chiral pool synthesis from (S)-Serine.

The key step in this pathway involves reacting a chloroacetamide derivative of (S)-serine with a primary amine to form diastereomeric bicyclic piperazinediones.[11] These diastereomers can then be separated, and subsequent reduction of the desired piperazinedione yields the enantiomerically pure this compound.

Route 3: Asymmetric Hydrogenation

Another advanced strategy for obtaining chiral this compound is through the asymmetric hydrogenation of a suitable precursor, such as a pyrazin-2-ol derivative.[11] This method relies on the use of specialized chiral catalysts, often based on transition metals like palladium complexed with chiral phosphine ligands. While this approach can offer excellent enantioselectivity, it requires specialized equipment for high-pressure hydrogenation.[11]

Part 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of this compound, especially when it is intended for use in pharmaceutical development. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Comparative Analysis of Analytical Techniques

| Analytical Method | Principle | Key Advantages | Limitations |

| GC-MS | Separation based on volatility and polarity, with mass-based detection. | High sensitivity and specificity; provides structural information. | Requires derivatization for the polar analyte; risk of thermal degradation.[12] |

| HPLC | Separation based on polarity. | Versatile; can be adapted for polar compounds (HILIC, ion-pair). | Lacks a strong chromophore, requiring specialized detection (ELSD, MS) or derivatization for sensitive UV detection.[9] |

| NMR Spectroscopy | Elucidation of chemical structure based on nuclear magnetic resonance. | Provides detailed structural information for unambiguous identification. | Requires a relatively pure sample and a larger sample amount compared to MS.[12] |

| FTIR Spectroscopy | Identification of functional groups based on infrared absorption. | Quick identification of key functional groups (O-H, C-N, C-O). | Provides limited structural information compared to NMR or MS.[12] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for assessing the purity of this compound. However, its high polarity presents a challenge for traditional reversed-phase chromatography.[9]

Experimental Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection [9]

This method enhances the retention of the polar, cationic analyte on a non-polar C18 column by introducing an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) into the mobile phase.[9]

-

Mobile Phase A: Prepare a buffered aqueous solution (e.g., sodium dihydrogen phosphate, pH 3.0) containing the ion-pairing reagent.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Column: C18 reversed-phase column.

-

Gradient: A typical gradient would run from a low to high percentage of Mobile Phase B over 15-20 minutes.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample accurately in a water/methanol mixture.

Experimental Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) [9]

HILIC is an alternative specifically suited for highly polar compounds that are poorly retained in reversed-phase systems.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Aqueous buffer (e.g., ammonium formate, pH 3.5).

-

Column: HILIC stationary phase (e.g., silica, amide).

-

Gradient: A typical gradient would run from a high to low percentage of Mobile Phase A.

-

Detection: Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is preferred due to the lack of a strong UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar functional groups.[13] Derivatization is a mandatory step to convert the polar N-H and O-H groups into less polar, more volatile substitutes.

Caption: Workflow for GC-MS analysis via TFAA derivatization.

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) [13]

-

Sample Preparation: Prepare a standard or sample solution in methanol and pipette a known volume (e.g., 100 µL) into a micro-reaction vial.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Add ethyl acetate and TFAA (e.g., 50 µL of each) to the dry residue. Cap the vial and heat at 70°C for 30 minutes.

-

Final Preparation: Cool the vial, evaporate the excess reagent and solvent under nitrogen, and reconstitute the derivatized analyte in ethyl acetate for injection into the GC-MS system.

Part 4: Applications in Drug Development

The true value of this compound lies in its application as a bifunctional linker in the design of complex therapeutics.[5] The piperazine ring offers a rigid, hydrophilic scaffold, while the primary alcohol provides a versatile point of attachment for payloads, targeting ligands, or other molecular components.[5][8] This combination of properties is particularly advantageous in the construction of:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connecting the cytotoxic payload to the antibody is critical for the conjugate's stability and efficacy. Piperazine-based linkers can enhance the aqueous solubility of the ADC, which is often challenged by a hydrophobic payload, thereby preventing aggregation and improving its pharmacokinetic profile.[5]

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker that tethers the target-binding ligand to the E3 ligase-binding ligand plays a crucial role in the formation of a stable and productive ternary complex. The conformational rigidity imparted by the piperazine ring can be superior to flexible linkers (like PEG), helping to correctly orient the two binding moieties for optimal protein degradation.[5]

Conclusion

This compound is far more than a simple heterocyclic alcohol. It is a strategic molecular tool that offers a compelling combination of rigidity, hydrophilicity, and synthetic versatility. For scientists in drug discovery, a thorough understanding of its properties, synthetic routes, and analytical characterization is essential for unlocking its full potential. From improving the drug-like properties of small molecules to serving as the critical connection in next-generation bioconjugates, this compound is set to remain a key player in the ongoing development of innovative and life-saving therapeutics.

References

- Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. Benchchem.

- Comparison of synthetic routes to enantiomerically pure this compound. Benchchem.

- An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride. Benchchem.

- (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2. Sigma-Aldrich.

- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of this compound Dihyd. Benchchem.

- Application Notes and Protocols for the Derivatization of this compound for GC-MS Analysis. Benchchem.

- 28795-50-8|this compound|BLD Pharm. BLD Pharm.

- (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2. Sigma-Aldrich.

- CAS 28795-50-8 Piperazine-2-methanol. BOC Sciences.

- The Strategic Advantage of this compound Dihydrochloride in Bioconjugate Design: A Comparative Guide. Benchchem.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Published August 6, 2024.

- Synthetic Routes to Functionalized 1-(Piperazin-2-yl)ethanol Analogs: Application Notes and Protocols. Benchchem.

- 149715-47-9 | (R)-Piperazin-2-ylmethanol. Ambeed.com.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 28795-50-8|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 149715-47-9 | (R)-Piperazin-2-ylmethanol | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to Piperazin-2-ylmethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

Piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development.[1] As a substituted piperazine, a heterocyclic compound prevalent in numerous biologically active molecules, its structural integrity and purity are paramount.[2][3] This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation of these spectra is fundamental for researchers and scientists to confirm the molecule's identity, elucidate its structure, and ensure its quality in synthetic applications. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for laboratory professionals.

Molecular Structure and Atom Numbering

A precise understanding of the molecular structure is essential for the accurate assignment of spectroscopic signals. The structure of this compound, with a systematic atom numbering scheme for NMR analysis, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex due to the number of chemically distinct protons and their coupling interactions. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| OH (on C7) | Broad singlet | s (broad) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

| NH (N1, N4) | Broad singlet | s (broad) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

| H7 (CH₂OH) | ~3.5 - 3.7 | Doublet of doublets (dd) | Coupled to the proton on C2. Diastereotopic protons. |

| H2 (CH) | ~2.9 - 3.2 | Multiplet (m) | Coupled to protons on C3, C6, and C7. |

| H3, H5, H6 (Ring CH₂) | ~2.5 - 3.0 | Multiplets (m) | Complex, overlapping signals due to coupling with each other and adjacent protons. |

Interpretation:

-

The protons on the hydroxymethyl group (H7) are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets, due to coupling with the chiral center proton (H2).

-

The piperazine ring protons (H3, H5, H6) typically appear as a series of overlapping multiplets in the 2.5-3.0 ppm range.[4]

-

The protons attached to nitrogen (NH) and oxygen (OH) are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| C7 (CH₂OH) | ~65 | Attached to an electronegative oxygen atom. |

| C2 (CH) | ~60 | Chiral center, attached to nitrogen and the CH₂OH group. |

| C6 | ~54 | Carbon adjacent to N1. |

| C3, C5 | ~46 | Carbons adjacent to both nitrogens. Shift can vary based on substitution.[6] |

Interpretation:

-

The carbon of the hydroxymethyl group (C7) is expected to be the most downfield of the sp³ carbons due to the direct attachment of the highly electronegative oxygen atom.

-

The chiral carbon (C2) will also be significantly downfield due to the influence of both a nitrogen atom and the hydroxymethyl substituent.

-

The remaining piperazine ring carbons (C3, C5, C6) will appear in the typical range for aliphatic amines, generally between 40 and 60 ppm.[4]

Experimental Protocol: NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH, OH).[7][8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

-

Utilize a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width for the expected carbon signal range (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and improve signal intensity.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad |

| 3500 - 3300 | N-H Stretch | Secondary Amine | Medium |

| 3000 - 2850 | C-H Stretch | Alkane (CH, CH₂) | Medium to Strong |

| 1250 - 1000 | C-N Stretch | Aliphatic Amine | Medium |

| 1150 - 1050 | C-O Stretch | Primary Alcohol | Strong |

Interpretation:

-

The most prominent feature will be a broad, strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the alcohol group.[10][11]

-

The N-H stretching vibration of the secondary amines in the piperazine ring will likely appear in the same region, potentially overlapping with the O-H band.[12]

-

The region between 3000 and 2850 cm⁻¹ will show sharp peaks corresponding to the C-H stretching vibrations of the aliphatic ring and the hydroxymethyl group.[9]

-

Strong absorptions in the fingerprint region, particularly the C-O stretch (~1050 cm⁻¹) and C-N stretches (~1250-1000 cm⁻¹), provide further confirmation of the structure.[11]

Experimental Protocol: FTIR Analysis

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a single drop if liquid, or a small amount of solid) of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[14]

Expected Mass Spectrometry Data

| m/z Value | Ion | Notes |

|---|---|---|

| 117 | [M+H]⁺ | Protonated molecular ion (in ESI or CI mode). Molecular weight is 116.16 Da. |

| 116 | [M]⁺˙ | Molecular ion (in EI mode). |

| 85 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group (mass 31), a common fragmentation for this structure. |

| 70, 56 | [C₄H₈N]⁺, [C₃H₆N]⁺ | Characteristic fragment ions resulting from the cleavage of the piperazine ring.[15] |

Interpretation: The ionization method significantly influences the resulting mass spectrum.

-

Electron Ionization (EI): This high-energy technique typically produces a molecular ion peak ([M]⁺˙ at m/z 116) and extensive fragmentation.[16] The most characteristic fragmentation pathway involves the alpha-cleavage and loss of the hydroxymethyl radical (•CH₂OH, mass 31), resulting in a stable ion at m/z 85. Subsequent cleavage of the piperazine ring leads to smaller fragment ions.[15]

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These "soft" ionization techniques are less destructive and will predominantly show the protonated molecular ion ([M+H]⁺ at m/z 117) with minimal fragmentation.[14]

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Due to its polarity and low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Derivatization is recommended to convert the polar N-H and O-H groups into less polar, more volatile substitutes.[17]

-

Derivatization:

-

Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), which reacts with the amine and alcohol groups.[17]

-

Heat the mixture gently (e.g., 70°C for 30 minutes) to ensure the reaction goes to completion.

-

Cool the sample to room temperature before injection.

-

-

GC Separation:

-

Injector: Set to a temperature that ensures efficient vaporization (e.g., 250°C).

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compound.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.

-

Mass Analyzer: Set the scan range to cover the expected m/z values of the derivatized molecular ion and its fragments (e.g., m/z 40-500).

-

-

Data Analysis: Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC). Analyze its mass spectrum by identifying the molecular ion and interpreting the fragmentation pattern, or by comparing it to a spectral library.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a complete and validated structural profile. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy verifies the presence of key functional groups (O-H, N-H, C-O, C-N). Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system, providing researchers with the confidence required for the use of this important chiral intermediate in pharmaceutical research and development.

References

-

Stanciu, A., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

-

Al-Hourani, B., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Retrieved from [Link]

-

Wang, R., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Gümüş, M., & Özkan, İ. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Hacettepe Journal of Biology and Chemistry. Retrieved from [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules. Retrieved from [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Stanciu, A., et al. (2019). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

-

Mary, Y. S., & Kumar, S. S. (2021). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Holenz, J., et al. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Weiss, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Weiss, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Ascendance of Piperazin-2-ylmethanol: A Chiral Synthon for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its significance stems from favorable physicochemical properties that enhance pharmacokinetic profiles.[1][2] The strategic introduction of chirality into this scaffold unlocks new dimensions in drug design, allowing for enhanced target specificity and reduced off-target effects. This guide focuses on Piperazin-2-ylmethanol, a versatile chiral building block whose inherent stereochemistry and functional handles make it an invaluable asset in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. We will delve into the primary synthetic strategies for accessing enantiopure this compound, explore its diverse applications, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Chirality in the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug development, appearing in therapeutics for CNS disorders, oncology, and infectious diseases.[1][3] The introduction of a stereocenter, as seen in this compound, provides a critical tool for navigating the complex three-dimensional landscape of biological targets.[4][5] This increased molecular complexity can lead to improved binding affinity and specificity.[5] The hydroxymethyl group at the chiral center offers a reactive handle for further synthetic modifications, while the piperazine nitrogens provide points for diversification and modulation of physicochemical properties like solubility and basicity.[2]

Pathways to Enantiopure this compound: A Comparative Analysis

The synthesis of enantiomerically pure this compound is paramount for its application in drug discovery. Several strategies have been developed, each with distinct advantages and limitations. The primary approaches include synthesis from the chiral pool, asymmetric catalysis, and enzymatic resolution.[6]

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

A common and cost-effective approach utilizes readily available chiral starting materials, such as the amino acid (S)-serine.[6][7] This method involves the reaction of a chloroacetamide derivative of (S)-serine with various primary amines to form diastereomeric bicyclic piperazinediones.[6][7] Subsequent reduction yields the desired (S)-piperazin-2-ylmethanol. The key advantage lies in the direct transfer of chirality from the starting material.[6]

Experimental Protocol: Synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol via Chiral Pool Approach (Illustrative)

-

Step 1: Formation of the Chloroacetamide Derivative of (S)-Serine. (Details omitted for brevity, but involves standard peptide coupling and chlorination reactions).

-

Step 2: Formation of Bicyclic Piperazinediones. A chloroacetamide derivative of (S)-serine is reacted with a primary amine (e.g., benzylamine) in a suitable solvent. The reaction conditions are optimized based on the specific amine used.[6]

-

Step 3: Reduction to (S)-(1-Benzylpiperazin-2-yl)methanol. The appropriate diastereomer of the piperazinedione is reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF.[6]

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of the purified N-benzyl-piperazinedione in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The reaction is quenched by the sequential slow addition of water, aqueous sodium hydroxide, and water again.

-

The resulting slurry is filtered, and the filtrate is concentrated and purified by silica gel chromatography to yield (S)-(1-benzylpiperazin-2-yl)methanol.[6]

-

Asymmetric Catalysis: Precision in Stereocontrol

Asymmetric catalysis offers a powerful alternative for creating the chiral center with high enantioselectivity. A notable method is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor to give a chiral piperazin-2-one.[6][8] This intermediate is then reduced to this compound. This approach provides excellent enantiomeric excess (ee) but may require specialized catalysts and high-pressure equipment.[6]

Another innovative one-pot approach involves a Knoevenagel reaction, followed by an asymmetric epoxidation and a domino ring-opening cyclization (DROC) to produce chiral 3-substituted piperazin-2-ones with high enantiomeric excess.[6][9]

Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ol (General)

-

In a high-pressure reactor, the pyrazin-2-ol substrate is dissolved in a suitable solvent (e.g., methanol).

-

A chiral palladium catalyst (e.g., a Pd-complex with a chiral phosphine ligand) is added under an inert atmosphere.[6]

-

The reactor is pressurized with hydrogen gas to the desired pressure and heated.

-

After completion, the catalyst is filtered off, and the solvent is removed.

-

The resulting chiral piperazin-2-one is purified by chromatography.[6]

-

The purified piperazin-2-one is then reduced to the corresponding this compound.

Comparative Overview of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Advantages | Key Disadvantages | Overall Yield | Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | (S)-Serine | Utilizes readily available, inexpensive chiral starting materials.[6] | Scope can be limited by the amine reaction partner.[7] | Not explicitly stated for the final product. | High (derived from pure enantiomer).[6] |

| Asymmetric Hydrogenation | Pyrazin-2-ol | High enantioselectivity and diastereoselectivity.[6][8] | Requires specialized chiral catalysts and high-pressure equipment.[6] | Good to Excellent.[6] | Excellent.[6] |

| One-Pot DROC | Aldehyde, (phenylsulfonyl)acetonitrile | Efficient one-pot procedure. | May require optimization for different substrates. | Good | High.[6] |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block for constructing a wide array of chiral molecules. Its utility is particularly evident in the development of novel therapeutic agents.

Synthesis of Chiral Ligands and Catalysts

The defined stereochemistry of this compound makes it an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis.[4] The precise spatial arrangement of its nitrogen and oxygen atoms can facilitate the creation of stereoselective metal complexes.

A Scaffold for Biologically Active Molecules

The piperazine core is a frequent motif in biologically active compounds, and the introduction of a chiral center at the 2-position provides a scaffold for exploring new chemical space in drug discovery.[4][10] For instance, derivatives of chiral, nonracemic (piperazin-2-yl)methanols have been synthesized and evaluated for their affinity to sigma receptors, which are implicated in a variety of CNS disorders.[7] In one study, a p-methoxybenzyl substituted piperazine derivative showed high affinity for the sigma-1 receptor.[7]

Logical Workflow: this compound in a Drug Discovery Pipeline

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]